Dihydroergocristine N-oxide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84094-91-7 |
|---|---|
Molecular Formula |
C35H41N5O6 |
Molecular Weight |
627.7 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-4-oxido-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-4-ium-9-carboxamide |
InChI |
InChI=1S/C35H41N5O6/c1-20(2)34(33(43)40-28(15-21-9-5-4-6-10-21)32(42)38-14-8-13-29(38)35(40,44)46-34)36-31(41)23-16-25-24-11-7-12-26-30(24)22(19-39(26)45)17-27(25)37(3)18-23/h4-7,9-12,19-20,23,25,27-29,39,44H,8,13-18H2,1-3H3,(H,36,41)/t23-,25?,27-,28+,29+,34-,35+/m1/s1 |
InChI Key |
NYYVAXXVBCQHDQ-DLVWBKJWSA-N |
SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=C[NH+](C8=CC=CC6=C78)[O-])N(C5)C |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=C[NH+](C8=CC=CC6=C78)[O-])N(C5)C |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=C[NH+](C8=CC=CC6=C78)[O-])N(C5)C |
Origin of Product |
United States |
Preclinical Pharmacological Mechanisms and Cellular Interactions of Dihydroergocristine N Oxide
Investigation of Molecular Targets in Cellular Models (e.g., in vitro)
Studies in cellular models have been crucial in identifying the molecular targets of Dihydroergocristine (B93913). These investigations reveal a multi-target profile, suggesting complex interactions within the central nervous system.
Dihydroergocristine exhibits a complex interaction profile with several key neurotransmitter systems. It is known to possess a dual partial agonist/antagonist activity at dopaminergic and adrenergic receptors and functions as a noncompetitive antagonist at serotonin (B10506) receptors. drugbank.comnih.gov This multifaceted receptor activity is believed to contribute to its effects on vascular tone and neurotransmission. patsnap.com
A significant finding in the context of neurodegenerative disease research is DHEC's direct interaction with γ-secretase, a critical enzyme in the production of amyloid-beta peptides. sonar.chnih.gov Surface Plasmon Resonance assays have demonstrated that DHEC binds directly to the γ-secretase complex and its subunit, Nicastrin. sonar.chnih.govresearchgate.net
Table 1: Receptor and Enzyme Binding Affinities of Dihydroergocristine
| Target | Ligand | Binding Affinity (Kd) | Method |
|---|---|---|---|
| γ-secretase | Dihydroergocristine | 25.7 nM | Surface Plasmon Resonance |
| Nicastrin | Dihydroergocristine | 9.8 µM | Surface Plasmon Resonance |
A primary enzymatic activity identified for Dihydroergocristine is the direct inhibition of γ-secretase. drugbank.comnih.govsonar.ch This enzyme is an intramembrane protease complex responsible for the final cleavage of the Amyloid Precursor Protein (APP), which generates amyloid-beta (Aβ) peptides. nih.gov By inhibiting this enzyme, DHEC effectively reduces the production of Aβ peptides, a key component of the amyloid plaques found in Alzheimer's disease brains. sonar.chnih.gov Studies in T100 cells determined the half-maximal inhibitory concentration (IC50) for this activity. targetmol.com
Table 2: Enzymatic Inhibition Profile of Dihydroergocristine
| Enzyme | Inhibitor | IC50 | Cell Model |
|---|---|---|---|
| γ-secretase | Dihydroergocristine | ~25 µM | T100 cells |
Elucidation of Cellular Signaling Pathways (e.g., AMPK and ERK signaling)
Recent research has begun to uncover the downstream cellular signaling pathways modulated by Dihydroergocristine. A 2024 study demonstrated that DHEC mesylate provides protection against Alzheimer's-type pathologies by modulating both AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase (ERK) signaling pathways. nih.gov The study further identified AMPK as the predominant downstream molecule in this protective mechanism. nih.gov
AMPK is a crucial cellular energy sensor that regulates metabolism and has been implicated in neuroinflammation and central sensitization. nih.govnih.gov ERK signaling pathways are involved in a wide range of cellular processes, including proliferation and survival, but persistent activation can also be associated with oxidative toxicity and neurodegeneration. elifesciences.orgscienceopen.comwustl.edu The modulation of both these pathways by DHEC suggests a complex interplay that contributes to its neuroprotective effects in preclinical models of Alzheimer's disease. nih.gov
Redox Mechanisms and Reactive Oxygen Species (ROS) Generation by N-Oxides
N-oxides as a chemical class can participate in redox reactions within biological systems. researchgate.net Reactive oxygen species (ROS) are chemically reactive species containing oxygen, such as hydrogen peroxide and superoxide, that are formed as natural byproducts of oxygen metabolism and play roles in cell signaling. youtube.comnih.gov However, an overproduction of ROS can lead to oxidative stress, a condition that can damage cellular structures like DNA and proteins. youtube.comnih.gov
The generation of ROS can occur through various mechanisms, including processes involving metal oxides that catalyze the conversion of hydrogen peroxide into highly reactive radicals through Fenton-like reactions. consensus.appconsensus.app While heteroarene N-oxides can act as oxygen transfer agents in chemical reactions, specific studies detailing the direct generation of ROS or redox cycling by Dihydroergocristine N-oxide in cellular models are not extensively documented in the current scientific literature. researchgate.net Therefore, its specific role in cellular redox homeostasis remains an area for further investigation.
In Vitro and Ex Vivo Studies of Biological Activities in Preclinical Models
Consistent with its role as a γ-secretase inhibitor, Dihydroergocristine has been shown to substantially reduce the levels of amyloid-beta (Aβ) peptides in various cell types. nih.govsonar.chresearchgate.net In vitro studies using HEK293 cells, fibroblast cells, and even a cell line derived from an Alzheimer's disease patient demonstrated that micromolar concentrations of DHEC effectively suppress the production of Aβ. sonar.chnih.govresearchgate.net This effect is dose-dependent and is accompanied by an accumulation of the carboxy-terminal fragments of the Amyloid Precursor Protein (APP-CTFs), which is the expected outcome of γ-secretase inhibition. targetmol.com These findings strongly support the anti-amyloidogenic potential of Dihydroergocristine in preclinical settings. sonar.chtargetmol.com
Modulation of Glycosylation Pathways (e.g., bisecting N-glycosylation)
Recent studies on dihydroergocristine mesylate have indicated its potential to modulate glycosylation processes, particularly in the context of Alzheimer's disease models. Research has shown that DHEC mesylate administration can alleviate Alzheimer-type pathologies and spatial memory deficits. nih.gov A key finding was the compound's ability to improve aberrant bisecting N-glycosylation, a process that has been identified as a potential biomarker for Alzheimer's disease. nih.gov The underlying mechanism for this effect is thought to involve the AMPK and ERK signaling pathways. nih.gov
Table 1: Effects of Dihydroergocristine Mesylate on Alzheimer's Disease Model Pathologies
| Parameter | Observation in Animal Model | Reference |
| Spatial Memory | Alleviation of disorders | nih.gov |
| Alzheimer-type Pathologies | General alleviation | nih.gov |
| Bisecting N-glycosylation | Improvement of aberrant forms | nih.gov |
| Signaling Pathway | Protection via AMPK and ERK signaling | nih.gov |
Vasoregulating Activity in Animal Models
Dihydroergocristine exhibits a notable vasoregulating effect, which appears to be dependent on the initial vascular tone. nih.gov In both hypertensive and normotensive animal models, it has been observed to have a hypotensive effect. nih.gov Conversely, in hypotensive states, it can act as a hypertensive agent. nih.gov This dual action is described as an amphoteric vasoregulating activity. nih.gov The mechanism behind this is believed to involve a dilating action on contracted arteries and a tonic effect on dilated arteries and arterioles. nih.gov This regulation of vascular tone contributes to an increase in cerebral blood flow and oxygen consumption by the brain. nih.gov
Table 2: Vasoregulating Effects of Dihydroergocristine in Animal Models
| Initial Vascular State | Effect of Dihydroergocristine | Outcome | Reference |
| Hypertensive | Hypotensive | Blood pressure reduction | nih.gov |
| Normotensive | Hypotensive | Blood pressure reduction | nih.gov |
| Hypotensive | Hypertensive | Blood pressure increase | nih.gov |
Effects on Neuronal and Brain-Related Processes in Animal Models
Preclinical studies in animal models, particularly in aged rats, have demonstrated the effects of dihydroergocristine on various neuronal and cognitive processes. The compound has been shown to facilitate the acquisition of active avoidance responses and the retention of passive avoidance responses. nih.gov Subchronic treatment has been associated with a more pronounced effect on these learning and memory tasks. nih.gov Furthermore, DHEC has been observed to reduce excessive grooming in aged rats, an indicator of improved adaptability. nih.gov The compound also appears to facilitate compensatory mechanisms in experimental models of vertigo. nih.gov At a cellular level, dihydroergocristine protects the brain from the metabolic consequences of ischemia. nih.gov
Table 3: Summary of Dihydroergocristine Effects on Neuronal Processes in Aged Rats
| Behavioral/Neurological Model | Effect of Dihydroergocristine | Reference |
| Shuttle-box Test (Active Avoidance) | Facilitated acquisition | nih.gov |
| Step-through Task (Passive Avoidance) | Improved retention | nih.gov |
| Excessive Grooming Behavior | Decreased | nih.gov |
| Experimental Vertigo | Facilitated compensatory mechanisms | nih.gov |
| Cerebral Ischemia | Protection against metabolic effects | nih.gov |
Preclinical Pharmacokinetics and Biotransformation of Dihydroergocristine N Oxide
Absorption and Distribution Studies in Animal Models
Studies in animal models, primarily rats, have been instrumental in characterizing the absorption and distribution of dihydroergocristine (B93913) (DHEC). Following oral administration in rats, DHEC is absorbed quickly. nih.gov The distribution of the compound is extensive throughout the body.
Pharmacokinetic studies in rats after intravenous administration of dihydroergocristine have revealed a high systemic clearance and a large volume of distribution. nih.gov This suggests that the drug is efficiently removed from systemic circulation and widely distributed into tissues outside the bloodstream. nih.gov
The plasma profile of DHEC in rats conforms to a two-compartment pharmacokinetic model, characterized by a long terminal half-life. nih.gov
Table 1: Pharmacokinetic Parameters of Dihydroergocristine in Rats
| Parameter | Value | Source |
|---|---|---|
| Systemic Clearance | 2.65 L·h⁻¹·kg⁻¹ | nih.gov |
| Volume of Distribution | 52 L·kg⁻¹ | nih.gov |
| Terminal Half-life (IV) | 13.6 h | nih.gov |
This interactive table provides key pharmacokinetic parameters for Dihydroergocristine in rat models.
Dihydroergocristine exhibits significant binding to plasma proteins. In preclinical assessments, it has been observed that up to 68% of the administered dose can be found bound to these proteins. drugbank.com This high degree of binding can influence the drug's distribution and elimination, as typically only the unbound fraction is pharmacologically active and available for metabolism and excretion.
Metabolic Pathways and Metabolite Identification in Preclinical Models (e.g., liver microsomes)
The biotransformation of dihydroergocristine is extensive, as indicated by the almost complete absence of the unchanged drug in urine. nih.govdrugbank.com Studies utilizing preclinical models such as rat and bovine liver microsomes have been crucial in identifying the primary metabolic routes. nih.gov The major metabolite identified is 8'-hydroxy-dihydroergocristine, which is produced in the liver. nih.govnih.gov
N-oxidation is a recognized metabolic pathway for compounds containing tertiary amine groups, catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMO). mdpi.com While direct preclinical studies detailing the N-oxidation of dihydroergocristine to dihydroergocristine N-oxide are not extensively documented, this pathway is a plausible metabolic route given the molecule's structure.
Conversely, N-oxide metabolites can undergo metabolic reduction back to the parent tertiary amine. researchgate.net This reduction can be a minor metabolic route. researchgate.net For instance, studies with other compounds, like clozapine-N-oxide, have shown that N-oxides can be metabolized back to the parent compound. nih.gov This suggests that if this compound is formed, it could potentially be converted back to dihydroergocristine in vivo.
The metabolism of ergot alkaloids is known to be mediated by the cytochrome P450 system. drugbank.com Specifically, CYP3A4 is a key enzyme in the metabolism of many ergot derivatives. drugbank.com While direct studies on this compound are limited, research on related compounds provides insight. For example, the metabolism of cariprazine, another complex molecule, is extensively handled by CYP3A4 and to a lesser extent, by CYP2D6. drugbank.com In studies with human liver microsomes, recombinant human CYP3A4 and CYP2C9 have both shown catalytic activity in the metabolism of related compounds, including pathways such as N-oxide reduction. researchgate.net
Evidence from pharmacokinetic studies in rats suggests the possibility of enterohepatic recirculation for dihydroergocristine. nih.gov Following oral administration, a second peak in plasma concentration was observed, which is often indicative of the drug or its metabolites being excreted in the bile, reabsorbed in the intestine, and returned to the systemic circulation. nih.govresearchgate.net This process can prolong the drug's presence in the body. nih.gov Studies on other ergot alkaloids in ewes have also shown clear signs of enterohepatic circulation, supporting this as a potential pharmacokinetic feature for this class of compounds. nih.gov
Preclinical Pharmacokinetic Data for this compound Remains Undocumented in Publicly Available Literature
A thorough review of scientific literature reveals a significant gap in the preclinical pharmacokinetic data for the specific chemical compound this compound. While information exists for its parent compound, Dihydroergocristine (DHEC), specific studies detailing the excretion routes and physiologically based pharmacokinetic (PBPK) modeling in animal models for the N-oxide derivative are not available in the public domain.
Pharmacokinetic studies are crucial for understanding how a substance is absorbed, distributed, metabolized, and excreted by an organism. This information is fundamental in the development and evaluation of therapeutic agents. However, for this compound, these critical data points have not been published.
Research on the parent compound, Dihydroergocristine, indicates that it undergoes extensive biotransformation. Studies in rat models have shown that the unchanged drug is almost completely absent in urine, suggesting that renal excretion is a minor pathway for the parent compound. Instead, evidence points towards significant metabolism and subsequent elimination through other routes, primarily biliary excretion. For the related compound, ³H-dihydroergocryptine, studies in rats have confirmed that the majority of the absorbed radioactivity is excreted via the bile.
The primary metabolic pathways identified for Dihydroergocristine involve hydroxylation, leading to metabolites such as 8'-hydroxy-dihydroergocristine. The formation of N-oxide metabolites, while a known metabolic pathway for some xenobiotics, has not been a focus of the published research on Dihydroergocristine.
Furthermore, the application of Physiologically Based Pharmacokinetic (PBPK) modeling for this compound in animal models has not been described in the available literature. PBPK models are sophisticated mathematical tools that simulate the absorption, distribution, metabolism, and excretion of compounds in the body. These models are invaluable for predicting drug disposition in different species and for extrapolating preclinical data to humans. The absence of such models for this compound means that predictions of its pharmacokinetic behavior remain speculative.
Structure Activity Relationship Sar Studies for Dihydroergocristine N Oxide Derivatives
Influence of the N-Oxide Moiety on Biological Activity and Pharmacokinetic Profiles
The introduction of an N-oxide moiety to a parent drug molecule like Dihydroergocristine (B93913) can significantly alter its physicochemical properties, which in turn affects its biological activity and pharmacokinetic profile. nih.govnih.gov The N-oxide group, being highly polar and capable of forming strong hydrogen bonds, can increase the water solubility of a compound. nih.gov This modification can lead to changes in how the drug is absorbed, distributed, metabolized, and excreted (ADME).
Biological Activity:
The N-oxide functionality can serve as a prodrug, where the N-oxide is reduced in vivo to the parent tertiary amine, Dihydroergocristine. This bioconversion can be influenced by physiological conditions, such as hypoxia, making N-oxides potentially useful for targeted drug delivery. nih.gov The N-O bond can also act as a mimic of nitric oxide (NO), potentially leading to NO-like effects such as vasodilation. nih.gov For Dihydroergocristine, which already has vasodilatory properties, the addition of an N-oxide could modulate this activity. nih.gov
Pharmacokinetic Profiles:
The increased polarity due to the N-oxide group generally decreases membrane permeability, which can affect the rate and extent of absorption. nih.gov However, it can also alter the metabolic pathway, potentially protecting the parent molecule from certain enzymatic degradations. The pharmacokinetic parameters of Dihydroergocristine and its major metabolite, 8'-hydroxy-dihydroergocristine, have been studied, providing a baseline for comparison with potential N-oxide derivatives. nih.gov
| Parameter | Dihydroergocristine (DHEC) | 8'-hydroxy-dihydroergocristine (8'-OH-DHEC) |
|---|---|---|
| Cmax (µg/L) | 0.28 ± 0.22 | 5.63 ± 3.34 |
| tmax (h) | 0.46 ± 0.26 | 1.04 ± 0.66 |
| AUC_last (µg/L·h) | 0.39 ± 0.41 | 13.36 ± 5.82 |
| Terminal elimination half-life (h) | 3.50 ± 2.27 | 3.90 ± 1.07 |
Data sourced from a study on the pharmacokinetics of Dihydroergocristine and its major metabolite in human plasma. nih.gov
Design and Evaluation of Novel Dihydroergocristine N-oxide Analogs for Enhanced Preclinical Activities
The design of novel this compound analogs would aim to optimize the therapeutic profile of the parent compound. This involves synthesizing a series of related compounds with systematic variations in their chemical structure and evaluating their preclinical activity. The goal is to identify analogs with enhanced potency, selectivity, or improved pharmacokinetic properties.
The process typically involves:
Lead Optimization: Using this compound as the lead compound, medicinal chemists would design and synthesize analogs with modifications at various positions of the ergoline (B1233604) skeleton or the peptide moiety.
In Vitro Evaluation: The synthesized analogs would be screened in a battery of in vitro assays to determine their binding affinity for relevant receptors (e.g., dopaminergic, serotonergic, and adrenergic receptors) and their functional activity (agonist, antagonist, or partial agonist). nih.gov
Preclinical Assessment: Promising candidates from in vitro studies would then be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and preliminary safety profiles.
A hypothetical series of this compound analogs could be designed to explore the impact of substituents on different parts of the molecule, as illustrated in the following table.
| Analog | Modification | Receptor Binding Affinity (IC50, nM) | Functional Activity |
|---|---|---|---|
| DHCON-001 | Parent this compound | - | - |
| DHCON-002 | Substitution at the indole (B1671886) nitrogen | - | - |
| DHCON-003 | Modification of the peptide side chain | - | - |
| DHCON-004 | Alteration of the isobutyl group | - | - |
Computational Approaches in SAR (e.g., 3D-QSAR)
Computational methods play a crucial role in modern drug design and SAR studies. Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful tool used to correlate the 3D properties of molecules with their biological activities. nih.gov
For this compound derivatives, a 3D-QSAR study would involve:
Molecular Modeling: Building 3D models of a series of this compound analogs.
Alignment: Superimposing the 3D structures of the analogs based on a common scaffold.
Field Calculation: Calculating steric and electrostatic fields around the aligned molecules.
Statistical Analysis: Using statistical methods like Partial Least Squares (PLS) to derive a correlation between the 3D fields and the biological activity of the compounds.
The resulting 3D-QSAR model can provide a visual representation of the regions around the molecule where steric bulk or electrostatic interactions are favorable or unfavorable for activity. This information is invaluable for guiding the design of new, more potent analogs. For instance, the model might indicate that a bulky substituent at a specific position on the ergoline ring would enhance receptor binding, or that a particular electrostatic charge distribution is required for optimal activity.
Advanced Analytical Methodologies for Dihydroergocristine N Oxide Quantification and Characterization
Electrochemical Methods in Oxidative Metabolism Simulation and Analysis
Electrochemical methods offer a novel and efficient way to simulate the oxidative metabolism of drugs, providing insight into the formation of metabolites like N-oxides. mdpi.com These techniques can mimic the Phase I metabolic reactions mediated by enzymes such as cytochrome P450 by applying an electrical potential to the parent drug molecule. mdpi.com This process can generate oxidized metabolites in a controlled, single-step synthesis that avoids the use of harsh chemical reagents. mdpi.com
For a compound like Dihydroergocristine (B93913), which contains a tertiary amine susceptible to oxidation, an electrochemical cell could be used to generate the Dihydroergocristine N-oxide metabolite. The advantages of this "electrosynthesis" approach include mild reaction conditions and the ability to generate specific metabolites by carefully controlling the applied voltage. mdpi.com
The products of the electrochemical reaction can then be directly analyzed by coupling the system to mass spectrometry (EC-MS). This allows for the separation and identification of the generated metabolites, confirming their structure. mdpi.com Such an approach can be invaluable in early-stage metabolic studies to produce reference standards for metabolites that are difficult to synthesize through traditional chemical means. researchgate.net The simulation of metabolic pathways using electrochemistry provides a greener and more direct alternative to microsomal incubations for understanding the oxidative fate of a drug. researchgate.netmdpi.com
Future Research Directions and Preclinical Therapeutic Potential
Exploration of Novel N-oxide-Related Mechanisms and Pathways
The N-oxide functionality is a critical determinant of a molecule's biomedical application, often influencing its solubility, membrane permeability, and reactivity. nih.govacs.org Molecules with N-oxide groups are widespread in nature and play significant roles in medicinal chemistry as synthetic intermediates, drugs, and prodrugs. acs.orgacs.org The N-oxide group is highly polar and forms strong hydrogen bonds, which can increase the water solubility of a compound while decreasing its ability to permeate biological membranes. nih.govacs.org
Future research into Dihydroergocristine (B93913) N-oxide will likely focus on how this chemical modification impacts its interaction with biological systems. The N-oxide moiety can be inert or reactive depending on its chemical environment and may undergo enzymatic reduction in vivo. acs.org This redox reactivity is a key area of investigation, as it could lead to targeted drug release or unique cytotoxic effects. nih.govnih.gov
Heterocyclic N-oxides have been identified as potent compounds with a wide range of biological activities, including neuroprotective and procognitive effects. nih.gov Research may explore whether Dihydroergocristine N-oxide engages with novel signaling pathways not significantly modulated by the parent compound. For instance, the N-oxide group can act as a mimic of nitric oxide (NO), potentially leading to NO-like effects such as vasodilation or modulation of platelet aggregation. acs.org Given that impaired NO signaling is implicated in various pathologies, including those affecting the central nervous system, this presents a compelling pathway for investigation. nih.gov The potential for this compound to influence nitroxidative species, which are implicated in pain and migraine mechanisms, also warrants exploration. nih.gov
Table 1: Potential Mechanistic Implications of the N-oxide Moiety
| Feature of N-oxide Group | Potential Consequence for this compound | Possible Therapeutic Relevance |
| Increased Polarity | Altered solubility and membrane permeability. nih.govacs.org | Modified pharmacokinetic profile, potentially affecting distribution to the central nervous system. |
| Redox Reactivity | Susceptibility to in vivo reduction back to the parent amine. acs.orgbohrium.com | May function as a prodrug with controlled release of Dihydroergocristine. bohrium.com |
| Hydrogen Bonding | Strong interactions with biological macromolecules. nih.gov | Novel or altered binding affinity for receptors compared to the parent compound. |
| Nitric Oxide Mimicry | Potential to act as an NO-donor. acs.org | Vasodilatory effects, neuroprotection through modulation of NO-cGMP signaling. nih.gov |
Development and Validation of Advanced Preclinical Models for this compound Research
To accurately assess the therapeutic potential of this compound, particularly for neurological applications, the use of advanced preclinical models is essential. Traditional two-dimensional cell cultures often fail to replicate the complex microenvironment of the human brain, and while animal models are crucial, they can have limitations in translating findings to human pathology. nih.govalacrita.comnih.gov
Brain Organoids: A significant advancement in in vitro modeling is the development of brain organoids, which are three-dimensional, self-assembling structures grown from human pluripotent stem cells. eurekalert.org These "mini-brains" can recapitulate key aspects of early human brain development, including cellular organization and gene expression signatures. nih.gov They contain various neural cell types, such as neurons and glial cells, and can exhibit complex neural activity, including organized waves similar to those in living brains. eurekalert.orgnih.gov Using organoids derived from patient stem cells with specific genetic mutations allows for the study of disease mechanisms in a human-relevant context. eurekalert.orgbroadinstitute.org For this compound, brain organoids offer a powerful platform to study its effects on neurodevelopment, neuronal firing, and pathological processes associated with neurodegenerative disorders. nih.gov
In Vivo Models: Alongside in vitro systems, sophisticated in vivo models remain indispensable. Humanized animal models, created by transferring human cells or tissues into immunodeficient mice, are particularly important for studying immunotherapies but also hold promise for other areas. alacrita.com For neurodegenerative research, transgenic mouse models that mimic aspects of human diseases like Alzheimer's (e.g., 5XFAD mice) are commonly used. nih.gov Given the vasoregulatory effects of the parent compound, Dihydroergocristine, models that assess cerebrovascular function and blood flow would also be highly relevant. nih.gov Furthermore, pharmacological models, such as those using L-NAME (a nitric oxide synthase inhibitor) to induce cognitive deficits, could be employed to test the neuroprotective and restorative capabilities of this compound. researchgate.net
Table 2: Comparison of Advanced Preclinical Models
| Model Type | Description | Advantages for this compound Research | Limitations |
| Brain Organoids | 3D, self-organized neural cultures from human stem cells. nih.gov | Models human-specific neurodevelopment; allows for genetic manipulation and disease modeling. nih.govbroadinstitute.org | Lack of vascularization; represents early developmental stages. eurekalert.org |
| Transgenic Mice | Genetically modified to express human disease-related genes (e.g., 5XFAD for Alzheimer's). nih.gov | Allows for study of systemic effects and behavior in a living organism. | May not fully replicate human disease pathology; translational challenges. nih.gov |
| Pharmacological Models | Healthy animals treated with a substance to induce a disease-like state (e.g., L-NAME). researchgate.net | Useful for studying specific pathological mechanisms and screening for protective effects. | Induced state may not capture the full complexity of the chronic human disease. |
| Humanized Mice | Immunodeficient mice engrafted with human cells or tissues. alacrita.com | Provides a human biological context within a living system. | Primarily used for immunology; complexity of engraftment. alacrita.com |
Integration of Multi-Omics Data in Preclinical Studies
A comprehensive understanding of the pharmacological effects of this compound requires a systems-level approach. The integration of multi-omics data—transcriptomics, proteomics, and metabolomics—can provide an unbiased, high-resolution view of the molecular changes induced by the compound.
Transcriptomics: This involves the analysis of the complete set of RNA transcripts in a cell or tissue at a specific moment. By treating preclinical models (such as brain organoids or animal tissues) with this compound and performing RNA sequencing, researchers can identify which genes are upregulated or downregulated. This can reveal the signaling pathways and cellular processes that are modulated by the compound, offering clues to its mechanism of action.
Proteomics: Proteomics is the large-scale study of proteins, their structures, and their functions. Using techniques like mass spectrometry, researchers can quantify changes in the proteome of cells or tissues after exposure to this compound. This provides a direct look at the functional molecules of the cell, confirming whether changes observed at the transcript level translate to the protein level and identifying post-translational modifications that regulate protein activity.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. By analyzing the levels of small-molecule metabolites, researchers can gain insight into how this compound affects cellular metabolism. For instance, the parent compound, Dihydroergocristine, is known to influence anaerobic glycolysis and increase reduced glutathione. nih.gov Metabolomic studies could reveal whether the N-oxide derivative has similar or distinct effects on cerebral energy metabolism and antioxidant defenses.
By integrating these datasets, researchers can construct a detailed map of the drug's impact, from gene expression to protein function and metabolic output, providing a robust basis for identifying its mechanism of action and potential biomarkers of its activity.
Table 3: Application of Multi-Omics in this compound Research
| Omics Field | Technology | Key Questions to Address |
| Transcriptomics | RNA-Sequencing | Which genes and signaling pathways are activated or suppressed by the compound? |
| Proteomics | Mass Spectrometry | How does the compound alter protein expression and post-translational modifications? |
| Metabolomics | Mass Spectrometry, NMR | What is the impact on cellular energy metabolism, neurotransmitter levels, and oxidative stress markers? |
Investigation of this compound as a Prodrug or Active Metabolite with Distinct Pharmacological Properties
The N-oxide functional group can serve as a "prodrug" moiety. acs.org Prodrugs are inactive or less active compounds that are metabolized in vivo into an active drug. dtu.dk Many N-oxides can be enzymatically reduced in the body, particularly in hypoxic (low oxygen) environments, to release the parent amine. acs.org This raises the possibility that this compound could function as a prodrug of Dihydroergocristine. This bioconversion could alter the pharmacokinetic profile, potentially leading to a more sustained release of the active parent compound and a different therapeutic window. The interconversion of N-oxide metabolites can be mediated by hepatic enzymes as well as by microbial enzymes in the gut. nih.gov
Conversely, this compound may not simply be a prodrug but could be an active metabolite with its own distinct pharmacological properties. The addition of the polar N-oxide group could change the molecule's affinity and efficacy at various receptors. Dihydroergocristine has a complex pharmacology, acting on dopaminergic, adrenergic, and serotonergic receptors. nih.govnih.govpatsnap.com It is plausible that the N-oxide derivative possesses a different receptor binding profile, perhaps with greater selectivity for a particular receptor subtype or even interacting with entirely new targets.
Dihydroergocristine itself is extensively metabolized in the liver, with its major metabolite being 8'-hydroxy-dihydroergocristine. nih.govdrugbank.comnih.gov Pharmacokinetic studies show that after oral administration, the concentration of this metabolite is significantly higher and more sustained than that of the parent drug. nih.govingentaconnect.com A critical area of future research will be to perform similar pharmacokinetic studies for this compound, comparing its absorption, distribution, metabolism, and excretion to both the parent compound and its other known metabolites. This would clarify whether it acts primarily as a prodrug, an independent active agent, or both.
Table 4: Pharmacokinetic Parameters of Dihydroergocristine (DHEC) and its Major Metabolite (8'-OH-DHEC) in Humans (Single 18 mg Oral Dose)
| Parameter | Dihydroergocristine (DHEC) | 8'-hydroxy-dihydroergocristine (8'-OH-DHEC) |
| Cmax (Peak Plasma Concentration) | 0.28 ± 0.22 µg/L | 5.63 ± 3.34 µg/L |
| Tmax (Time to Peak Concentration) | 0.46 ± 0.26 h | 1.04 ± 0.66 h |
| AUC (Area Under the Curve) | 0.39 ± 0.41 µg/L·h | 13.36 ± 5.82 µg/L·h |
| Terminal Elimination Half-life (t½) | 3.50 ± 2.27 h | 3.90 ± 1.07 h |
| (Data sourced from a study in 12 healthy male volunteers) nih.govingentaconnect.com |
Q & A
Basic Research Questions
Q. What are the validated methodologies for synthesizing and characterizing Dihydroergocristine N-oxide?
- Methodology : Synthesis typically involves oxidation of dihydroergocristine using agents like hydrogen peroxide or meta-chloroperbenzoic acid under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. For novel derivatives, elemental analysis and X-ray crystallography may supplement these techniques .
- Key Considerations : Ensure strict inert gas storage (e.g., nitrogen) to prevent degradation, and validate purity via multiple orthogonal methods (e.g., HPLC coupled with UV and MS detection) .
Q. How can researchers assess the mutagenic potential of this compound?
- Methodology : Use (quantitative) structure–activity relationship [(Q)SAR] models to predict DNA-reactive mutagenicity. Experimental validation via Ames tests (bacterial reverse mutation assay) is critical. Focus on structural alerts such as the aromatic N-oxide group, which may require subclass-specific analysis (e.g., quindioxin analogs) due to variable mutagenic outcomes .
- Key Considerations : Cross-reference proprietary and public mutagenicity databases (e.g., Leadscope’s expert-rule-based model) to refine predictions .
Q. What experimental protocols ensure stability during storage and handling of this compound?
- Methodology : Monitor peroxide formation using iodometric titration or commercial test strips. Store under inert gas (e.g., argon) in amber glass containers to minimize light/oxygen exposure. Regularly test peroxide levels before use, especially if evaporation occurs .
- Key Considerations : Establish a maximum retention time (e.g., 6–12 months) and discard samples exceeding 10 ppm peroxide concentration .
Q. How can researchers detect and quantify this compound in complex matrices?
- Methodology : Employ ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with online solid-phase extraction (SPE). Calibrate using isotopically labeled internal standards (e.g., deuterated analogs) to improve accuracy in biological or plant-derived samples .
- Key Considerations : Optimize SPE conditions (e.g., pH, solvent polarity) to minimize matrix interference and achieve limits of quantification (LOQ) below 10 µg/kg .
Advanced Research Questions
Q. What pharmacokinetic models explain the cellular uptake and transport mechanisms of this compound?
- Methodology : Use human hepatocellular carcinoma cells (e.g., HepG2, Huh7) and transporter-overexpressing cell lines (e.g., HEK293-OCT1) to assess uptake. Compare results with in vivo Oct1-knockout mouse models to identify transporter-independent pathways .
- Key Considerations : Validate findings via competitive inhibition assays and siRNA-mediated gene silencing to rule out redundant transporters .
Q. How do structural modifications to the N-oxide group influence receptor binding affinity and selectivity?
- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) targeting receptors like dopamine or serotonin receptors. Validate predictions using radioligand binding assays (e.g., ³H-labeled ligands) and functional cAMP assays .
- Key Considerations : Incorporate GTP in binding assays to assess G-protein coupling efficiency, as this impacts receptor conformation and ligand affinity .
Q. How should researchers address contradictions in mutagenicity data across studies?
- Methodology : Apply SAR fingerprint analysis to identify substructure-specific trends. For example, while the general aromatic N-oxide alert may lack reliability, subclasses like benzo[c][1,2,5]oxadiazole 1-oxide show consistent mutagenicity and warrant prioritization .
- Key Considerations : Use hierarchical clustering of public/proprietary data to resolve discrepancies and update predictive models .
Q. What computational frameworks improve predictive accuracy for N-oxide reactivity and toxicity?
- Methodology : Integrate machine learning (e.g., random forest, neural networks) with expert-rule-based systems. Train models on datasets enriched with N-oxide substructures and validated mutagenicity outcomes .
- Key Considerations : Address data imbalance by oversampling rare non-mutagenic N-oxide compounds to reduce false-positive predictions .
Methodological Best Practices
- Data Reproducibility : Document synthesis protocols and analytical parameters (e.g., HPLC gradients, MS ionization modes) in supplementary materials for independent verification .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to ensure societal and scientific relevance .
- Critical Source Evaluation : Avoid non-peer-reviewed platforms (e.g., dhmo.org ) and prioritize databases like ChemIDplus or NIST Chemistry WebBook for physicochemical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
